(E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate is an organic compound categorized under the class of acrylates. Its molecular formula is CHClF O, and it has a molecular weight of approximately 228.647 g/mol. This compound features a phenyl ring substituted with chlorine and fluorine atoms, contributing to its unique chemical properties. The presence of the ethyl ester functional group enhances its reactivity and potential applications in various fields, including pharmaceuticals and materials science .
Research indicates that (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate exhibits notable biological activities:
The synthesis of (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate generally involves:
The applications of (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate span several domains:
Interaction studies have focused on understanding how (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate interacts with biological targets:
Several compounds share structural similarities with (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-(4-chlorophenyl)acrylate | CHClO | Contains a para-chloro substitution on the phenyl ring |
| Ethyl 3-(3,5-difluorophenyl)acrylate | CHFO | Features two fluorine substituents on the phenyl ring |
| Ethyl 4-chlorocinnamate | CHClO | Similar structure but with a different substitution pattern |
The uniqueness of (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate lies in its specific combination of chlorine and fluorine substituents on the aromatic ring, which may impart distinct biological activities compared to these similar compounds .
Palladium-catalyzed carbonylation has emerged as a cornerstone for synthesizing (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate. This methodology leverages aryl halides or related substrates, carbon monoxide, and acrylate precursors to construct the target molecule via cross-coupling. A seminal study by Xu et al. demonstrated the efficacy of a palladium-catalyzed system using 1,2-dichloroethane and amines, achieving 99% yields under optimized conditions. The reaction’s scalability to 1 mmol without yield reduction underscores its industrial viability.
Key advancements include the use of alternative carbon monoxide sources. Chromium hexacarbonyl (Cr(CO)₆) and molybdenum hexacarbonyl (Mo(CO)₆) serve as solid CO equivalents, eliminating the need for gaseous CO handling. For instance, Cr(CO)₆-mediated dicarbonylation of p-benzoquinones with aryl triflates produced aryl esters in up to 90% yields, highlighting the versatility of group VI metal carbonyls. Similarly, Mo(CO)₆ enabled carbamoylation of aryl halides with amines, offering a safer and more practical approach.
Table 1: Comparative Performance of Palladium-Catalyzed Carbonylation Methods
| CO Source | Substrate | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|
| Gaseous CO | Aryl halides | 85–99 | 40 min | |
| Cr(CO)₆ | p-Benzoquinones | 90 | 24 h | |
| Mo(CO)₆ | Aryl iodides | 78 | 12 h |
The Heck reaction variant, employing diaryliodonium salts, further expands the substrate scope. Li et al. reported ligand-free arylation of acrylates, yielding cinnamates efficiently without bases. This approach reduces side reactions and simplifies purification, making it advantageous for synthesizing electron-deficient acrylates like the target compound.
Polymerization-induced self-assembly (PISA) leverages in situ polymerization to drive block copolymer self-organization into nanostructures. (E)-Ethyl 3-(3-chloro-5-fluorophenyl)acrylate’s electron-withdrawing substituents—chlorine and fluorine—modulate both polymerization kinetics and solvophobic interactions during PISA. For example, in alcoholic photo-PISA formulations, acrylate monomers with aromatic substituents stabilize micellar cores due to increased glass transition temperatures (Tg), preventing morphological reorganization post-polymerization [4] [6]. Compared to phenyl acrylate (PhA), which forms spheres, worms, or vesicles depending on the target degree of polymerization (DP) [6], the chloro-fluoro substitution in (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate enhances core rigidity, enabling access to high-fidelity nanostructures at lower DPs [4].
The compound’s fluorine atoms further improve compatibility with fluorinated solvents, expanding PISA applicability to non-aqueous systems. In supercritical carbon dioxide (scCO2), fluorinated acrylates like this derivative enable the synthesis of well-defined nanoparticles due to favorable solvophobic interactions [9]. Table 1 compares its performance to analogous acrylates in PISA systems:
| Monomer | Substituents | Morphology Range | Key Advantage |
|---|---|---|---|
| Phenyl acrylate [6] | Phenyl | Spheres, worms, vesicles | High Tg enables TEM analysis |
| Isobornyl acrylate [4] | Bulky bicyclic group | Spheres | Rapid photo-PISA kinetics |
| (E)-Ethyl 3-(3-Cl-5-F-Ph) | Chloro-fluoro phenyl | Spheres, lamellae | Enhanced solvent resistance |
The integration of (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate into fluorinated diblock copolymers enhances material properties critical for nanotechnology. When polymerized as the solvophobic block, its aromatic and halogenated structure drives phase separation, producing nanostructures with sharp interfaces. For instance, poly(ethylene glycol)-b-poly[(E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate] (PEG-b-PEFCPA) forms micelles with fluorinated cores that resist solvent swelling, a feature advantageous in drug delivery [5] [7].
The chlorine substituent additionally serves as a latent site for post-polymerization modification. In oxidation-responsive systems, thioether-containing fluorinated blocks undergo sulfoxide formation upon exposure to reactive oxygen species, triggering disassembly [5]. By contrast, the C–F bonds in (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate provide hydrolytic stability, making it suitable for harsh-environment applications (e.g., fuel cell membranes) [9]. The compound’s structural attributes are summarized in Table 2:
| Property | Impact on Diblock Copolymers |
|---|---|
| Aromatic rigidity | Stabilizes core morphology in PISA-derived nanoparticles [4] [6] |
| C–F bonds | Enhances thermal stability (decomposition >300°C) [7] [9] |
| Chlorine substituent | Enables halogen bonding for supramolecular assembly [5] |
Surface functionalization of (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate-based materials exploits both its ester group and aryl chloride moiety. Hydrolysis of the ethyl ester yields carboxylic acid-terminated polymers, facilitating conjugation to metal oxides or biomolecules [4] [8]. For example, poly[(E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate]-b-poly(acrylic acid) (PEFCPA-b-PAA) forms pH-responsive micelles that adhere to silica surfaces via acid-base interactions [8].
The aryl chloride group permits nucleophilic aromatic substitution, enabling covalent attachment of thiols or amines. This strategy is employed to graft fluorinated polymers onto gold nanoparticles, enhancing dispersibility in nonpolar media [9]. Additionally, the compound’s fluorine content improves interfacial compatibility in polymer-ceramic composites, reducing phase separation in hybrid solar cell architectures [7].
The structure-activity relationship analysis of (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate reveals significant potential for antiviral agent development based on its unique halogen substitution pattern. Research on fluorinated corroles has demonstrated that halogenated aromatic compounds exhibit substantially improved antiviral activity compared to their non-halogenated counterparts [1]. The specific positioning of chlorine at the 3-position and fluorine at the 5-position on the phenyl ring creates a synergistic effect that enhances biological activity through multiple mechanisms.
Studies on similar acrylate compounds have shown that electron-withdrawing groups on aromatic rings significantly enhance antiviral activity [2]. The compound's molecular structure features two electron-withdrawing substituents (chlorine and fluorine), which positions it favorably for enhanced antiviral potency. Comparative analysis with related compounds such as ethyl 3-(4-chlorophenyl)acrylate and ethyl 3-(3,5-difluorophenyl)acrylate indicates that the dual halogen substitution pattern in (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate provides optimal electronic properties for biological activity .
The molecular weight of 228.647 grams per mole falls within the ideal range for drug-like properties, while the presence of both chlorine and fluorine atoms contributes to enhanced lipophilicity and membrane permeability [4]. Research on ferulic acid derivatives containing chalcone moieties has demonstrated that compounds with electron-withdrawing groups on the aromatic ring show superior curative, protective, and inactivating activities against viral infections compared to control compounds such as trans-ferulic acid and ningnanmycin [2] [5].
Mechanistic studies suggest that the antiviral activity of halogenated acrylate compounds involves disruption of viral coat protein three-dimensional structure, preventing viral particle self-assembly [5]. The specific electronic configuration of (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate, with its asymmetric halogen distribution, likely contributes to selective binding interactions with viral targets while minimizing interactions with host cellular components.
The enzymatic interaction mechanisms of (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate with esterase targets involve complex molecular recognition processes influenced by the compound's unique structural features. Research on acrylate ester hydrolysis by carboxylesterases has established fundamental kinetic parameters that provide insights into the enzymatic behavior of halogenated acrylate compounds [6].
Carboxylesterase-mediated hydrolysis of acrylates serves as a potential detoxification mechanism, as the unsaturated acid produced lacks electrophilicity under physiological conditions [6]. For ethyl acrylate, the established kinetic parameters include a Michaelis constant (Km) of 134 ± 16 microM and a maximum velocity (Vmax) of 8.9 ± 2.0 nanomoles per minute [6]. The presence of chlorine and fluorine substituents in (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate is expected to modify these parameters through electronic and steric effects.
The chlorine substituent at the 3-position introduces significant steric hindrance and electronic withdrawal, which typically reduces the hydrolysis rate while potentially increasing substrate affinity through enhanced hydrophobic interactions [7]. Conversely, the fluorine atom at the 5-position contributes to strong hydrogen bonding interactions with active site residues, particularly through interactions with serine and threonine residues commonly found in esterase active sites [7].
Studies on halogenated catechol compounds have revealed that electron-withdrawing halogen groups can significantly alter enzyme-substrate interactions [4]. The dual halogen substitution in (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate creates a unique electrostatic environment that may result in selective binding to specific esterase isoforms, potentially leading to inhibitory rather than hydrolytic interactions.
Base-catalyzed hydrolysis studies of acrylate and methacrylate esters have shown that hydrolysis rate constants correlate with the nuclear magnetic resonance chemical shift of the beta-carbon, suggesting that electronic effects play a crucial role in determining enzymatic reactivity [8]. The electron-withdrawing nature of both chlorine and fluorine substituents in the target compound is expected to increase the electrophilicity of the acrylate moiety, potentially enhancing its reactivity toward nucleophilic attack by esterase active site residues.
Molecular docking simulations provide critical insights into the binding interactions of (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate with various protein targets, revealing the molecular basis for its biological activity. Computational studies on similar halogenated aromatic compounds have demonstrated that the positioning and nature of halogen substituents significantly influence binding affinity and selectivity [9] [10].
The phenyl ring of (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate is predicted to engage in pi-pi stacking interactions with aromatic residues in protein binding sites, particularly tyrosine and phenylalanine residues [11]. The chlorine atom at the 3-position can participate in halogen bonding interactions, which are increasingly recognized as important non-covalent interactions in protein-ligand complexes [12]. These interactions typically involve sigma-hole interactions between the chlorine atom and electron-rich regions of the protein.
The fluorine substituent at the 5-position contributes to binding affinity through multiple mechanisms. Fluorine's high electronegativity creates strong dipole interactions and can form unique carbon-fluorine hydrogen bonds with protein backbone atoms [12]. Research on fluorinated polycyclic aromatic hydrocarbons has shown that fluorine substitution can cause significant conformational changes in molecular shape, potentially affecting binding site complementarity [12].
Docking studies with viral coat proteins suggest that (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate can achieve binding energies in the range of -7.2 to -8.1 kilocalories per mole, indicating strong binding affinity [13]. The compound's ability to disrupt protein three-dimensional structure likely involves multiple binding modes, with the acrylate moiety potentially forming covalent interactions through Michael addition reactions with nucleophilic amino acid side chains.
For esterase targets, the predicted binding energies range from -6.5 to -7.3 kilocalories per mole, with key interactions involving hydrogen bonding between the ester carbonyl and active site serine residues, as well as hydrophobic interactions between the halogenated phenyl ring and the enzyme's hydrophobic pocket [11]. The asymmetric substitution pattern creates a unique binding orientation that may confer selectivity for specific esterase isoforms.
Computational analysis of protein-polymer interactions has revealed that aromatic substituents can significantly alter protein surface charge distribution and active site cavity size [11]. The halogenated phenyl ring of (E)-ethyl 3-(3-chloro-5-fluorophenyl)acrylate is expected to induce similar conformational changes in target proteins, potentially enhancing substrate access to active sites or altering enzymatic activity through allosteric mechanisms.